
3-Chloro-6-nitropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitropyridazine typically involves the nitration of 3-chloropyridazine. One common method includes the reaction of 3-chloropyridazine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-nitropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of 3-amino-6-nitropyridazine or 3-thio-6-nitropyridazine.
Reduction: Formation of 3-chloro-6-aminopyridazine.
Scientific Research Applications
3-Chloro-6-nitropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitropyridazine is primarily based on its ability to interact with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors .
Comparison with Similar Compounds
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-aminopyridazine
- 3,6-Dichloropyridazine
Comparison: 3-Chloro-6-nitropyridazine is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to 3-Chloro-6-methoxypyridazine, the nitro group in this compound provides additional sites for chemical modification and potential biological interactions. Similarly, the presence of the nitro group differentiates it from 3-Chloro-6-aminopyridazine, which lacks the oxidative potential of the nitro group .
Properties
Molecular Formula |
C4H2ClN3O2 |
|---|---|
Molecular Weight |
159.53 g/mol |
IUPAC Name |
3-chloro-6-nitropyridazine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H |
InChI Key |
BZJJVSPADGGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


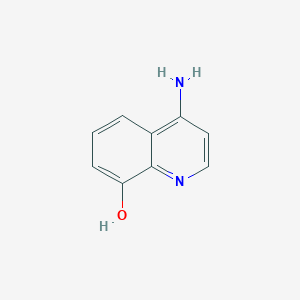

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B11920633.png)
![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
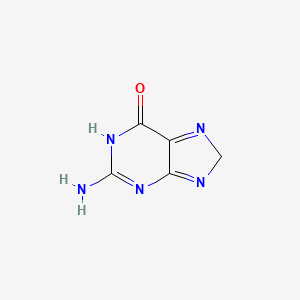
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)
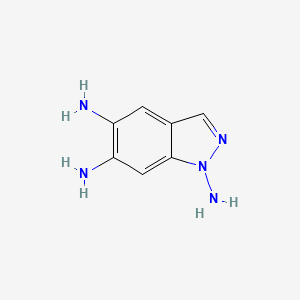
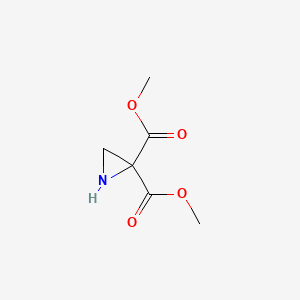

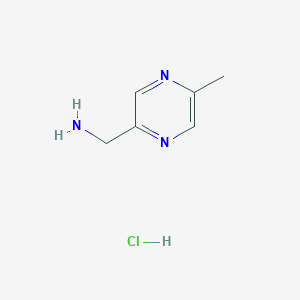
![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)

